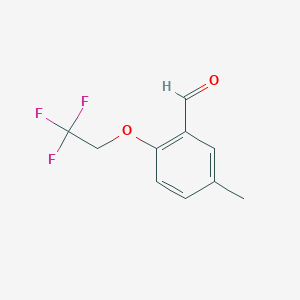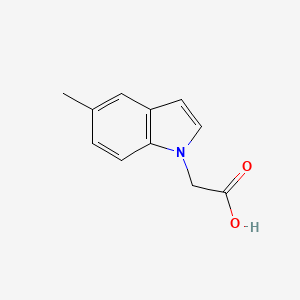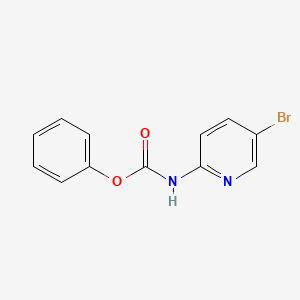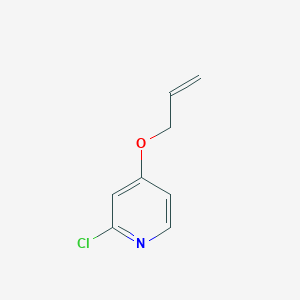
4-Allyloxy-2-chloropyridine
説明
4-Allyloxy-2-chloropyridine is an organic compound with the chemical formula C8H8ClNO . This compound belongs to the class of pyridine derivatives and has the potential to be used in various industrial and scientific applications.
Synthesis Analysis
The synthesis of 2-chloropyridine, a related compound, involves the reaction of pyridine with chlorine . The process involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 2-chloropyridine, a related compound, has been determined by calculations and by gas-phase electron diffraction (GED) supplemented with rotation constants and restraints based on calculations . The substitution effect of the chlorine atom on the highest occupied molecular orbital (HOMO) of pyridine has been studied using one-photon vacuum ultraviolet mass-analysed threshold ionization (VUV-MATI) spectroscopy .Chemical Reactions Analysis
The reactivity of 2-chloropyridine, a related compound, has been studied extensively. When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . Several reactions involving 2-chloropyridine have been reported, including reactions with benzyl alkoxide and bromopyridines .科学的研究の応用
Synthesis of Schiff-Base Ligands
4-Allyloxy-2-chloropyridine and its derivatives have been utilized in the synthesis of Schiff-Base ligands. The process involves a series of reactions including esterification, Claisen condensation, and reactions with allyl bromide, leading to the formation of compounds like 4-allyloxy-6-acetyl-2-carbethoxypyridine (Xu Nan-ping, 2006).
Covalent Protein Modification
Research has shown that 4-halopyridines, including 4-chloropyridine, can act as selective covalent protein modifiers. This is useful in the development of chemical probes and involves a process where the compound modifies proteins in a switchable manner depending on its environment, providing a valuable tool for biochemical research (Christopher L Schardon et al., 2017).
Chiral Separation Techniques
In another application, chiral pyridino-18-crown-6 ligands, which include allyloxy-substituted pyridine derivatives, have been used for the enantiomeric recognition and separation of chiral organic ammonium salts. This demonstrates its potential in chiral chromatography and separation sciences (J. Bradshaw et al., 1993).
Claisen Rearrangement Studies
This compound derivatives have been used to study the Claisen rearrangement, a chemical reaction important in organic chemistry. For instance, compounds like 1-allyl-3-allyloxy-2-pyridone were synthesized and studied for their rearrangement properties (B. Jarvis & C. B. Anderson, 1983).
Mechanistic Studies in Biochemistry
The compound has been instrumental in studying the mechanism of enzyme inactivation by 4-halopyridines, such as in the case of dimethylarginine dimethylaminohydrolase. These studies provide crucial insights into enzyme function and regulation (Corey M. Johnson et al., 2011).
Development of Novel Optical Sensing Structures
This compound derivatives have also found applications in the development of optical sensing structures through lanthanide coordination, contributing to the field of sensor technology (Xiangqian Li et al., 2019).
Biodegradation Studies
In environmental science, studies on the biodegradation of pyridine derivatives, including chloropyridines, help understand the environmental impact and degradation pathways of these compounds (G. Sims & L. Sommers, 1986).
作用機序
Target of Action
It’s known that many pyridine derivatives interact with various enzymes, receptors, and proteins within the body, influencing their function . The specific targets would depend on the exact molecular structure and functional groups present in the compound.
Mode of Action
Pyridine derivatives often work by binding to their target proteins or enzymes, thereby modulating their activity . The allyloxy and chloro groups in the molecule could potentially influence its reactivity and binding affinity .
Biochemical Pathways
Pyridine derivatives are known to participate in a variety of biochemical reactions, often acting as intermediates in the synthesis of more complex molecules .
Pharmacokinetics
It’s known that the solubility of a compound in water and organic solvents can influence its absorption and distribution within the body . The presence of the allyloxy and chloro groups could also impact its metabolic stability and excretion .
Result of Action
The compound’s interaction with its targets could lead to changes in cellular function, potentially influencing various biological processes .
特性
IUPAC Name |
2-chloro-4-prop-2-enoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-5-11-7-3-4-10-8(9)6-7/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUYNEZTIRITKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


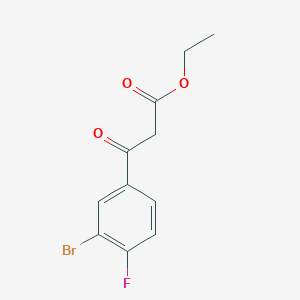
amine](/img/structure/B1401097.png)

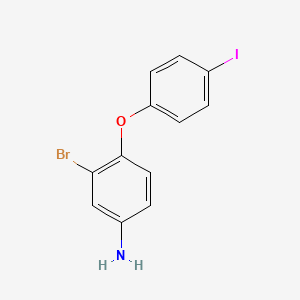
![[3-Bromo-4-(hexyloxy)phenyl]methanamine](/img/structure/B1401104.png)
![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)
![3-[(2,5-Difluorophenyl)methoxy]azetidine](/img/structure/B1401108.png)

![4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine](/img/structure/B1401110.png)

